(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE
Overview
Description
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound that features a combination of furyl, indolyl, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furyl group and the benzamide moiety. Common reagents used in these reactions include indole, furfural, and 4-methylbenzoyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl and indolyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the furyl and benzamide groups may enhance its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-furyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-benzamide
- N-[2-(2-furyl)-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-benzamide
Uniqueness
(2Z)-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is unique due to the presence of the 4-methyl group on the benzamide moiety, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-9-11-19(12-10-17)25(30)29-24(16-20-6-5-15-32-20)26(31)27-14-13-21-18(2)28-23-8-4-3-7-22(21)23/h3-12,15-16,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/b24-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENLZCZPDOADNI-JLPGSUDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=C(NC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=C(NC4=CC=CC=C43)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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